molecular formula C14H15NO4S2 B1596439 Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- CAS No. 3695-00-9

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1596439
CAS No.: 3695-00-9
M. Wt: 325.4 g/mol
InChI Key: LHWZLUXODWUHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Analysis

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The compound is systematically named 4-methyl-N-[(4-methylphenyl)sulfonyl]-benzenesulfonamide , reflecting its structural components:

  • Core structure : Benzenesulfonamide (C6H5SO2NH2) with a methyl group at the para position.
  • Substituent : A (4-methylphenyl)sulfonyl group attached to the nitrogen of the sulfonamide moiety.

The CAS Registry Number is 3695-00-9 , assigned to identify this compound uniquely in chemical databases. Common synonyms include Bis(p-tolylsulfonyl)amine and Di-p-Toluenesulfonimide , though the latter may misrepresent the compound’s tautomeric state (discussed in Section 1.3).

Molecular Formula and Weight Analysis

Property Value Calculation Basis
Molecular Formula C14H15NO4S2 Sum of atomic masses: C (12×14) + H (1×15) + N (14) + O (16×4) + S (32×2) = 325.4 g/mol
Molecular Weight 325.4 g/mol Experimental confirmation via PubChem

The formula accounts for:

  • Two aromatic rings : A 4-methylbenzene ring (C7H7) and a 4-methylphenyl group (C7H7).
  • Sulfonyl groups : Two SO2 groups (one from benzenesulfonamide, one from the N-substituent).

Tautomeric and Conformational Isomerism Considerations

Tautomerism

No tautomerism is possible in this compound due to the absence of an NH proton. The nitrogen is fully substituted by:

  • A sulfonyl group (SO2) from the benzenesulfonamide core.
  • A (4-methylphenyl)sulfonyl group.

This contrasts with simpler sulfonamides (e.g., C6H5SO2NH2), which exhibit sulfonamide-sulfonimide tautomerism (NH → N=). However, in this derivative, the nitrogen’s valence is saturated, eliminating the possibility of such isomerism.

Conformational Isomerism

Conformational flexibility is limited by steric hindrance from the bulky sulfonyl groups. Experimental data (e.g., X-ray crystallography, CCDC 147821) confirm a rigid structure in the solid state, with minimal rotational freedom around the N–SO2 bonds. Computational studies on related sulfonamides (e.g., benzenesulfonamide) reveal that eclipsed conformers are energetically favored, though this specific derivative’s conformational analysis remains unreported.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Feature 4-methyl-N-[(4-methylphenyl)sulfonyl]-benzenesulfonamide 4-methyl-N-(4-methylphenyl)benzenesulfonamide
Molecular Formula C14H15NO4S2 C14H15NO2S
Molecular Weight 325.4 g/mol 261.34 g/mol
Sulfonyl Groups Two (SO2-NH-SO2) One (SO2-NH)
N-Substituent (4-Methylphenyl)sulfonyl (4-Methylphenyl)
Steric Hindrance High (bulky SO2 groups) Moderate

Key differences :

  • Sulfonyl Group Count : The target compound has an additional sulfonyl group, increasing its molecular weight and steric bulk.
  • Electron-Withdrawing Effects : The N-sulfonyl substituent enhances electron withdrawal compared to the N-aryl group in the derivative.
  • Reactivity : The presence of two sulfonyl groups may influence nucleophilic substitution or hydrogen-bonding interactions.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWZLUXODWUHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063141
Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-00-9
Record name 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-p-toluenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(p-tolylsulphonyl]-p-toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(p-tolylsulfonyl)amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXN5K2L75V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O2_{2}S2_{2}
  • Molecular Weight : 293.39 g/mol

This compound features a sulfonamide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzenesulfonamide derivatives. The following table summarizes the antimicrobial activities of various sulfonamide compounds, including 4-methyl-N-[(4-methylphenyl)sulfonyl]-.

CompoundTarget OrganismsZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
4-Methyl-N-[(4-methylphenyl)sulfonyl]-S. aureus30 ± 0.127.81
2-Hydrazinocarbonyl-benzenesulfonamideE. coli28 ± 0.1010.00
4-(2-Amino-ethyl)-benzenesulfonamideB. subtilis25 ± 0.1512.50
Control-<10-

The compound exhibited significant activity against Staphylococcus aureus, with a zone of inhibition comparable to that of standard antibiotics like ciprofloxacin .

Cardiovascular Effects

Research has also investigated the effects of benzenesulfonamides on cardiovascular parameters. A study using an isolated rat heart model demonstrated that certain derivatives could modulate coronary resistance and perfusion pressure.

Experimental Design

The following table outlines the experimental design used to assess the effects on perfusion pressure:

GroupCompoundDose (nM)
ControlKrebs-Henseleit solution only-
Group IIBenzenesulfonamide0.001
Group III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
Group IV4-(2-Amino-ethyl)-benzenesulfonamide0.001
Group V4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001

Results indicated that the compound significantly decreased perfusion pressure and coronary resistance over time compared to control conditions .

Anticancer Potential

The anticancer properties of benzenesulfonamides have been explored in various studies, with findings suggesting that these compounds may inhibit cancer cell proliferation through mechanisms involving folate metabolism disruption.

Sulfonamides mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. This mechanism results in decreased DNA and RNA synthesis, ultimately inhibiting cell growth .

Case Study: Antileishmanial Activity

A notable case study involved the synthesis of new pyrazolyl benzenesulfonamide derivatives that demonstrated antileishmanial activity. The study reported that these derivatives exhibited significant cytotoxicity against Leishmania parasites, indicating their potential as therapeutic agents against leishmaniasis .

Case Study: Computational Docking Studies

Computational studies have been conducted to predict the binding affinity of benzenesulfonamides to target proteins involved in bacterial resistance mechanisms. These studies have provided insights into how structural modifications can enhance biological activity against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15NO4S2
  • Molecular Weight : 325.4 g/mol
  • Chemical Structure : The compound features a sulfonamide group attached to a benzene ring that is further substituted with methyl and phenyl groups.

Analytical Chemistry

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for mass spectrometry applications .

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives. Its unique structure allows it to act as a catalyst in various reactions, enhancing yields and selectivity.

Biological Studies

In biological research, benzenesulfonamide has been investigated for its role as an inhibitor of carbonic anhydrase enzymes. This inhibition is crucial for studies related to glaucoma treatment, where reducing intraocular pressure is necessary. Additionally, it has been employed in enzyme inhibition studies to explore protein interactions.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications due to its ability to inhibit specific enzymes. Research indicates that it may have implications in drug development targeting conditions like glaucoma and other diseases where carbonic anhydrase plays a role .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of benzenesulfonamide in separating complex mixtures using HPLC. The method employed allowed for quick isolation of impurities, showcasing its utility in pharmacokinetics .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a carbonic anhydrase inhibitor. The study provided insights into the mechanism of action, revealing how the compound binds to the active site of the enzyme, thus preventing its catalytic function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Structure/Substituents Key Properties Biological Activity Reference
Target Compound 4-methyl-N-[(4-methylphenyl)sulfonyl]-benzenesulfonamide Symmetrical bis-sulfonamide; lipophilic due to dual methyl groups Antibacterial (moderate), potential enzyme inhibition
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) Nitro group at ortho position on phenyl ring Enhanced electron-withdrawing effect; higher polarity High activity against E. coli (MIC: ~2 µg/mL); strong binding energy in docking studies
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) Chloro and propyl groups; carbamate linkage Moderate lipophilicity; steric bulk from propyl Moderately active against B. linens (MIC: ~8 µg/mL)
MP-A08 Dual sulfonamide groups linked via benzilideneaniline Extended conjugation; planar structure Potent sphingosine kinase 1 (SK1) inhibitor (IC₅₀: <1 µM); improved solubility
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide Terminal alkyne substituent High reactivity for click chemistry Used as intermediate in photoinduced functionalization studies
4-Methyl-N-(1-(3-trifluoromethyl-benzyl)pyrazol-4-yl)benzenesulfonamide Trifluoromethyl and pyrazole moieties Enhanced metabolic stability; fluorine-induced polarity Anticancer candidate (data pending)

Activity and Mechanism Insights

  • Antibacterial Activity : The target compound’s dual methyl groups confer moderate lipophilicity, aiding membrane penetration. However, 1C (with a nitro group) exhibits superior activity due to stronger hydrogen bonding and electrostatic interactions with bacterial enzymes (e.g., dihydropteroate synthase) .
  • Enzyme Inhibition : MP-A08 ’s extended aromatic system enables π-π stacking with SK1’s hydrophobic pocket, while the target compound’s simpler structure lacks this specificity .
  • Synthetic Utility : Alkyne-substituted derivatives (e.g., prop-2-ynyl) are pivotal in click chemistry for bioconjugation, unlike the target compound, which is primarily a condensation product .

Preparation Methods

Detailed Preparation Procedure

Reagents and Reaction Conditions

Reagents Amounts / Concentrations Solvent Temperature pH Control Reaction Time
4-methyl aniline (p-toluidine) 0.535 g (5 mmol) Distilled water (10 mL) Room temperature pH adjusted to 8-9 with 3 M Na2CO3 24 hours stirring
p-toluene sulfonyl chloride 0.95 g (5 mmol) pH maintained 8-9 during addition Continuous stirring
Sodium carbonate (Na2CO3) 3 M solution for pH adjustment
Hydrochloric acid (HCl) 3 M solution for acidification Adjust pH to 2-3 after reaction
  • The 4-methyl aniline is dissolved in distilled water, and the pH is adjusted to mildly basic (8-9) using sodium carbonate to facilitate the nucleophilic attack on the sulfonyl chloride.
  • p-toluene sulfonyl chloride is added slowly under continuous stirring at room temperature.
  • The reaction mixture is stirred for approximately 24 hours at room temperature to ensure complete conversion.
  • After reaction completion, the pH is lowered to acidic range (2-3) using hydrochloric acid to precipitate the product.
  • The precipitate is filtered and recrystallized from methanol to obtain pure 4-methyl-N-(4-methylphenyl)benzenesulfonamide.

Alternative Method Using Organic Solvents

  • In some procedures, the reaction is performed in tetrahydrofuran (THF) with sodium carbonate solution added to maintain basic conditions.
  • For example, a solution of 2-aminobenzyl alcohol and p-toluenesulfonyl chloride in THF is treated with 4 M Na2CO3 aqueous solution, stirred at room temperature for 24 hours.
  • The organic layer is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by silica gel chromatography.
  • Further oxidation with manganese dioxide (MnO2) in dichloromethane (CH2Cl2) may be applied to modify intermediates, followed by filtration and chromatography to isolate the final sulfonamide compound.

Purification and Characterization

  • The crude product is typically purified by recrystallization from methanol, yielding a solid with high purity.
  • Silica gel chromatography is employed when organic solvent extraction methods are used.
  • The final compound crystallizes as rod-like, light brown crystals suitable for X-ray crystallography.

Research Findings and Analytical Data

Crystallographic Data

Parameter Value
Molecular formula C14H15NO2S
Molecular weight 261.34 g/mol
Crystal system Triclinic, space group P1
Unit cell parameters a = 8.6419 Å, b = 8.8016 Å, c = 9.2509 Å
Angles α = 88.19°, β = 77.01°, γ = 74.81°
Volume 661.41 ų
Density 1.312 Mg/m³
Radiation source Mo Kα (λ = 0.71073 Å)
Data collection temperature 296 K
Refinement method SHELXL97
R-factor (R1) 0.044
  • The two aromatic rings in the molecule form a dihedral angle of approximately 70.53°, with intramolecular C–H···O hydrogen bonding contributing to ring motifs.
  • The crystal structure features inversion-related dimers linked by N–H···O hydrogen bonds, confirming the sulfonamide structure.

Reaction Yield and Purity

  • Yields are generally high due to the straightforward sulfonylation reaction.
  • The product purity is confirmed by recrystallization and chromatographic techniques.
  • The pH control during reaction is critical to avoid side reactions and ensure complete conversion.

Summary Table of Preparation Methods

Method Solvent System Base Used Reaction Time Purification Method Notes
Aqueous medium sulfonylation Water Na2CO3 (3 M) 24 h Recrystallization (methanol) pH maintained 8-9; acidification post-reaction
Organic solvent extraction THF + aqueous Na2CO3 Na2CO3 (4 M) 24 h Silica gel chromatography Followed by oxidation with MnO2 in CH2Cl2
Crystallization and X-ray study Methanol (recrystallization) - - Crystallization Provides structural confirmation

Q & A

Q. What are the recommended synthetic routes for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-?

The compound can be synthesized via a two-step process:

  • Step 1 : React 4-methylbenzenesulfonyl chloride with a primary amine (e.g., 4-methylaniline) to form the sulfonamide intermediate.
  • Step 2 : Introduce additional substituents via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) . Purity is optimized using column chromatography, and intermediates are characterized by 1H^1H-NMR and FT-IR spectroscopy.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and 13C^{13}C-NMR (sulfonyl carbon at ~120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 338.4 for [M+H]+^+) .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving the 3D structure of this sulfonamide?

  • Software : SHELXL (for refinement) and WinGX (for data processing) are industry standards. SHELXL handles high-resolution data and twinning corrections, while WinGX integrates visualization tools like ORTEP for anisotropic displacement ellipsoids .
  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Key metrics: R-factor < 0.05, wR2 < 0.15 .

Q. How can researchers reconcile contradictory bioactivity data (e.g., antimicrobial vs. anticancer potency)?

  • Assay Validation : Cross-validate using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
  • Structural Analysis : Compare hydrogen-bonding patterns (via Hirshfeld surfaces) and π-π stacking interactions to explain selectivity differences. For example, substituents on the phenyl ring may alter binding to bacterial enzymes vs. human kinases .
  • Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with activity trends .

Q. What strategies enhance the compound’s solubility for in vitro studies without compromising stability?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility (2.5 µg/mL at pH 7.4) .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the sulfonamide’s para-position, ensuring minimal steric hindrance .

Methodological Considerations

Q. How to design enzyme inhibition studies targeting carbonic anhydrase or HDACs?

  • Kinetic Assays : Use stopped-flow spectroscopy to measure IC50_{50} values. For carbonic anhydrase, monitor CO2_2 hydration rates at pH 7.4 .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with PDB structures (e.g., 3LXG for carbonic anhydrase IX). Key interactions: Sulfonamide oxygen with Zn2+^{2+}, methyl groups with hydrophobic pockets .

Q. What analytical approaches resolve synthetic byproducts or degradation products?

  • LC-MS/MS : Identify impurities using a gradient elution method (e.g., 5–95% acetonitrile over 20 min).
  • Stability Testing : Accelerate degradation under stress conditions (40°C, 75% RH for 4 weeks) and track changes via TLC or UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.